N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that features an indole moiety and a pyridotriazine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple steps, including the formation of the indole and pyridotriazine rings. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridotriazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the pyridotriazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide): Known for its role in regulating sleep-wake cycles and its antioxidant properties.
Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation and other physiological processes.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to the combination of the indole and pyridotriazine rings, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-15-5-6-17-16(12-15)14(13-23-17)9-10-22-20(27)8-7-18-21(28)26-11-3-2-4-19(26)25-24-18/h2-6,11-13,23H,7-10H2,1H3,(H,22,27) |
InChI Key |
LABZUPUQEZDERZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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